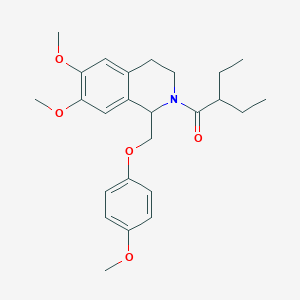![molecular formula C23H21FN2O4S B14967648 2-(2-Ethoxy-4-(3-(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl)phenoxy)acetamide](/img/structure/B14967648.png)
2-(2-Ethoxy-4-(3-(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-ETHOXY-4-[3-(3-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL]PHENOXY}ACETAMIDE is a complex organic compound that features a unique structure combining a thienopyridine core with a fluorophenyl group and an ethoxyphenoxyacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-ETHOXY-4-[3-(3-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL]PHENOXY}ACETAMIDE typically involves multi-step organic synthesis. The key steps include:
Formation of the Thienopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminothiophene derivative.
Introduction of the Fluorophenyl Group: This step may involve a Suzuki coupling reaction between a boronic acid derivative of the fluorophenyl group and a halogenated thienopyridine intermediate.
Attachment of the Ethoxyphenoxyacetamide Moiety: This can be accomplished through a nucleophilic substitution reaction where the ethoxyphenoxyacetamide is introduced to the fluorophenyl-thienopyridine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienopyridine core.
Reduction: Reduction reactions could target the carbonyl group in the oxo-thienopyridine moiety.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenoxyacetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-{2-ETHOXY-4-[3-(3-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL]PHENOXY}ACETAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in oxidative stress pathways.
Receptors: Binding to specific receptors, leading to modulation of cellular signaling pathways.
Pathways: Involvement in pathways related to inflammation, apoptosis, or cell proliferation.
類似化合物との比較
Similar Compounds
- 2-{2-ETHOXY-4-[3-(3-CHLOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL]PHENOXY}ACETAMIDE
- 2-{2-ETHOXY-4-[3-(3-BROMOPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL]PHENOXY}ACETAMIDE
Uniqueness
The presence of the fluorophenyl group in 2-{2-ETHOXY-4-[3-(3-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL]PHENOXY}ACETAMIDE imparts unique electronic properties that may enhance its interaction with biological targets compared to its chloro- or bromo- analogs. This can result in differences in potency, selectivity, and overall biological activity.
特性
分子式 |
C23H21FN2O4S |
|---|---|
分子量 |
440.5 g/mol |
IUPAC名 |
2-[2-ethoxy-4-[3-(3-fluorophenyl)-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridin-7-yl]phenoxy]acetamide |
InChI |
InChI=1S/C23H21FN2O4S/c1-2-29-19-9-14(6-7-18(19)30-11-20(25)27)16-10-21(28)26-22-17(12-31-23(16)22)13-4-3-5-15(24)8-13/h3-9,12,16H,2,10-11H2,1H3,(H2,25,27)(H,26,28) |
InChIキー |
LKSOOXRNJMMPHX-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)C2CC(=O)NC3=C2SC=C3C4=CC(=CC=C4)F)OCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Isobutylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14967571.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B14967573.png)
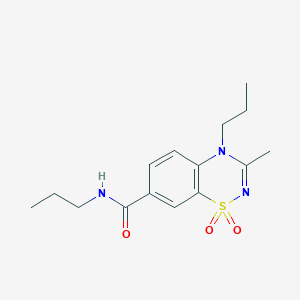
![2-(4-ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B14967586.png)
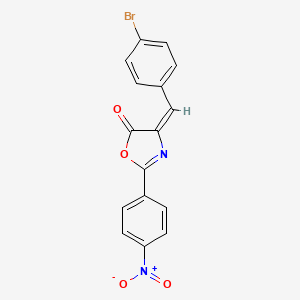
![4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14967590.png)
![3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B14967591.png)
![(2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B14967604.png)
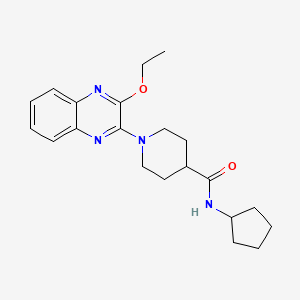
![4-(azepan-1-yl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14967627.png)
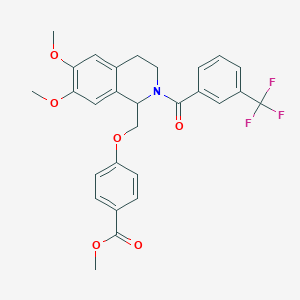
![3-chloro-N-[3-(4-chloro-2-cyclohexylphenoxy)-5-nitrophenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14967637.png)
![N-(4-ethylphenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B14967638.png)
